

# 1-methyl-5-nitro-1H-benzo[d]imidazole chemical properties

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## Compound of Interest

Compound Name: 1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B182920

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## Technical Guide: 1-methyl-5-nitro-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-methyl-5-nitro-1H-benzo[d]imidazole** (CAS No: 5381-78-2) is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structure, which combines the benzimidazole core with a nitro group, makes it a valuable scaffold for the development of novel therapeutic agents. The benzimidazole moiety is a privileged structure in drug design, known for its ability to interact with various biological targets, while the nitroaromatic group can act as a bio-reductive prodrug element, particularly in hypoxic environments characteristic of solid tumors and certain bacterial infections. This document provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the anticipated biological activities of this compound.

## Chemical and Physical Properties

Limited experimental data is available for **1-methyl-5-nitro-1H-benzo[d]imidazole**. The known and predicted properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	-
Molecular Weight	177.16 g/mol	-
CAS Number	5381-78-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	210-212 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	358.6 ± 34.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.42 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
pKa	3.39 ± 0.10 (Predicted)	<a href="#">[3]</a>
Appearance	Likely a pale yellow or brown solid	Inferred from related compounds <a href="#">[1]</a>

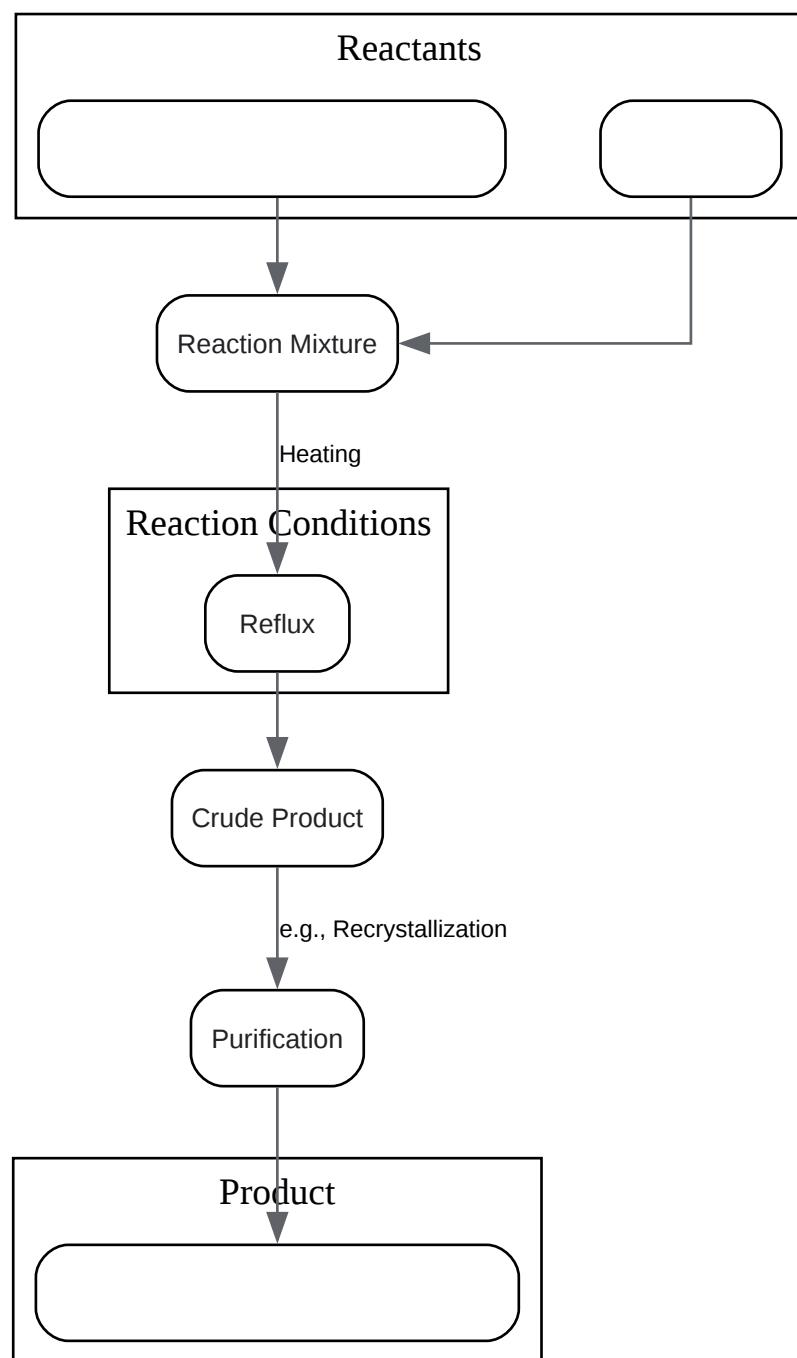
## Synthesis

A specific, detailed experimental protocol for the synthesis of **1-methyl-5-nitro-1H-benzo[d]imidazole** is not readily available in the reviewed literature. However, based on established methods for the synthesis of analogous benzimidazole derivatives, two primary synthetic routes are proposed.

### Proposed Synthetic Route 1: Cyclocondensation

This is a common and effective method for forming the benzimidazole ring.

- Reaction: Condensation of N-methyl-4-nitro-o-phenylenediamine with an appropriate cyclizing agent.
- Workflow:



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Caption: Proposed cyclocondensation synthesis of **1-methyl-5-nitro-1H-benzo[d]imidazole**.

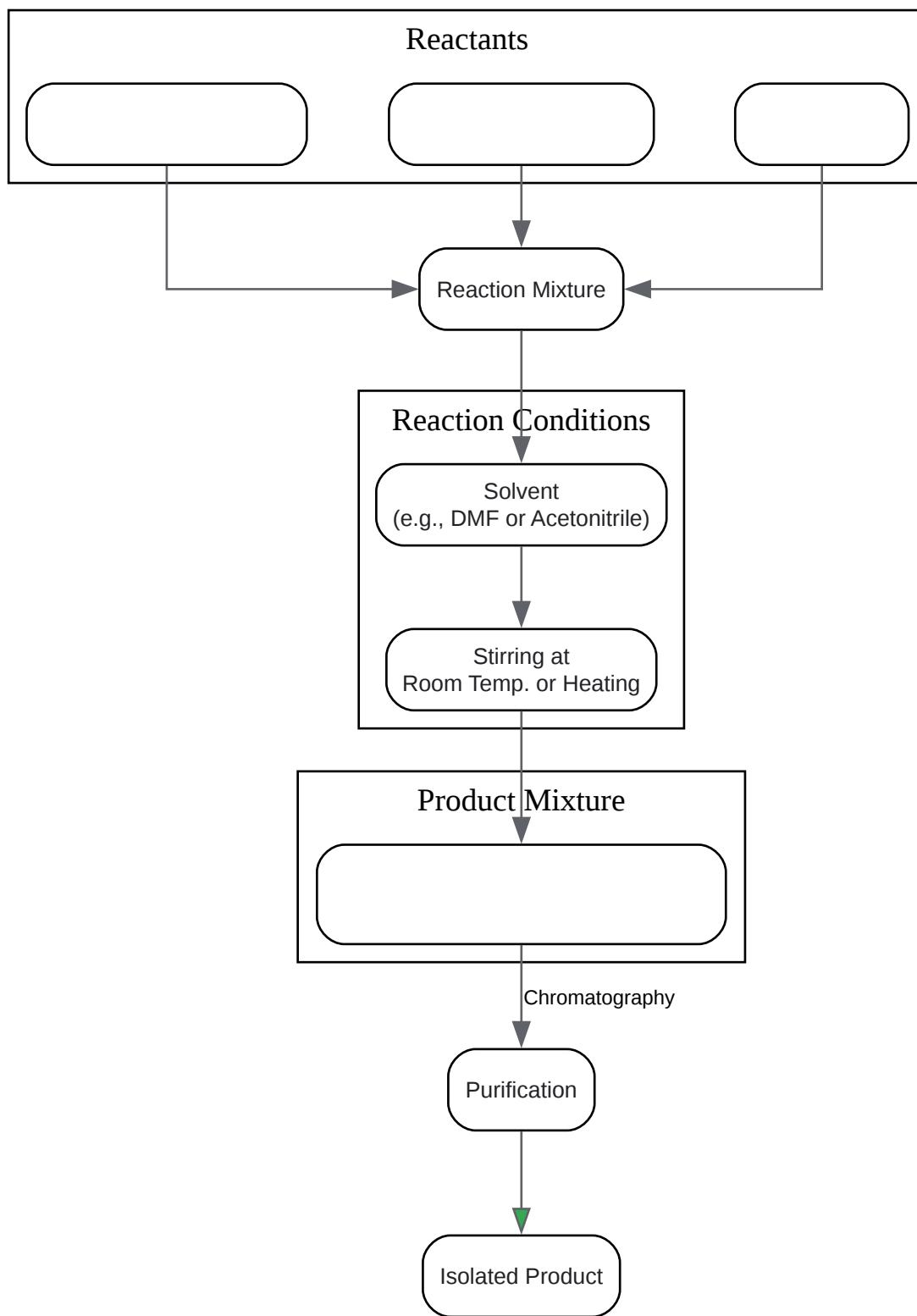
- Experimental Protocol (Hypothetical):

- To a solution of N-methyl-4-nitro-o-phenylenediamine (1 equivalent) in formic acid (used as both solvent and reactant), the mixture is heated to reflux for 2-4 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water.
- The solution is neutralized by the dropwise addition of a base (e.g., sodium hydroxide or ammonia solution) until a precipitate forms.
- The solid product is collected by vacuum filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

## Proposed Synthetic Route 2: N-Alkylation

This route involves the methylation of the pre-formed 5-nitrobenzimidazole ring.

- Reaction: N-methylation of 5-nitro-1H-benzimidazole.
- Workflow:



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Caption: Proposed N-alkylation synthesis route for **1-methyl-5-nitro-1H-benzo[d]imidazole**.

- Experimental Protocol (Hypothetical):
  - 5-nitro-1H-benzimidazole (1 equivalent) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
  - A base, such as anhydrous potassium carbonate ( $K_2CO_3$ ) or sodium hydride (NaH), is added to the solution to deprotonate the imidazole nitrogen.
  - A methylating agent, for example, dimethyl sulfate or methyl iodide (1.1 equivalents), is added dropwise to the reaction mixture.
  - The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.
  - The reaction mixture is then poured into water, and the product is extracted with an organic solvent like ethyl acetate.
  - The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  - This reaction will likely produce a mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers, which would require separation by column chromatography.

## Spectral Properties (Predicted)

While no experimentally obtained spectra for **1-methyl-5-nitro-1H-benzo[d]imidazole** are available, the expected spectral characteristics can be predicted based on data from closely related analogs such as 5-nitro-1H-benzo[d]imidazole and 1-methyl-1H-benzo[d]imidazole.<sup>[1]</sup> <sup>[4]</sup>

Spectroscopy	Predicted Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- A singlet for the methyl group (N-CH<sub>3</sub>) protons, likely around <math>\delta</math> 3.7-4.0 ppm.</li><li>- A singlet for the C2 proton of the imidazole ring, expected around <math>\delta</math> 8.5-8.7 ppm.</li><li>- Three aromatic protons on the benzene ring, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene system. One proton will likely be a singlet or a doublet with a small coupling constant, while the other two will be doublets.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- A signal for the methyl carbon (N-CH<sub>3</sub>) around <math>\delta</math> 30-35 ppm.</li><li>- Signals for the aromatic carbons in the range of <math>\delta</math> 110-150 ppm.</li><li>- The carbon bearing the nitro group (C5) will be significantly deshielded.</li><li>- The C2 carbon of the imidazole ring is expected around <math>\delta</math> 145-150 ppm.</li></ul>
IR (Infrared)	<ul style="list-style-type: none"><li>- N-H stretching band will be absent due to N-methylation.</li><li>- Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO<sub>2</sub>) are expected around 1500-1550 cm<sup>-1</sup> and 1330-1370 cm<sup>-1</sup>, respectively.</li><li>- C=N and C=C stretching vibrations from the benzimidazole ring system in the 1450-1650 cm<sup>-1</sup> region.</li><li>- Aromatic C-H stretching vibrations above 3000 cm<sup>-1</sup>.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- The molecular ion peak (M<sup>+</sup>) is expected at m/z 177.</li></ul>

## Reactivity and Biological Potential

### Chemical Reactivity

The chemical reactivity of **1-methyl-5-nitro-1H-benzo[d]imidazole** is influenced by both the benzimidazole ring system and the electron-withdrawing nitro group.

- Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g.,  $\text{SnCl}_2/\text{HCl}$ ,  $\text{H}_2/\text{Pd-C}$ ). This transformation is crucial for its potential as a prodrug and also provides a synthetic handle for further functionalization.
- Electrophilic Aromatic Substitution: The benzimidazole ring is generally susceptible to electrophilic attack, although the presence of the deactivating nitro group will make such reactions more challenging and will direct incoming electrophiles to specific positions.

## Biological Activity

While specific biological data for **1-methyl-5-nitro-1H-benzo[d]imidazole** is scarce, the activities of related nitro- and benzimidazole-containing compounds suggest significant therapeutic potential.

- Anticancer Activity: Nitroaromatic compounds are known to be selectively toxic to hypoxic cells found in solid tumors.<sup>[5]</sup> The nitro group can be enzymatically reduced to form cytotoxic radical species that damage DNA and other cellular macromolecules.<sup>[5]</sup> Benzimidazole derivatives have been extensively studied as anticancer agents, with some acting as topoisomerase inhibitors or targeting other key cellular pathways.<sup>[6][7][8]</sup>
- Antibacterial Activity: The nitroimidazole scaffold is a well-established feature of several antibacterial drugs (e.g., metronidazole). The mechanism of action is similar to the anticancer effect, involving reductive activation of the nitro group within anaerobic or microaerophilic bacteria to generate DNA-damaging radicals.<sup>[5]</sup>
- Antiparasitic and Antifungal Activity: Various benzimidazole derivatives are used as anthelmintic and antifungal agents. The combination with a nitro group could lead to compounds with a broad spectrum of antimicrobial activity.

No specific signaling pathways involving **1-methyl-5-nitro-1H-benzo[d]imidazole** have been elucidated in the available literature. Research in this area would likely focus on DNA damage response pathways, cellular redox cycles, and inhibition of key enzymes like topoisomerases.

## Conclusion

**1-methyl-5-nitro-1H-benzo[d]imidazole** is a compound with considerable potential in drug discovery, particularly in the fields of oncology and infectious diseases. While detailed

experimental characterization is limited, this guide provides a solid foundation based on the properties of analogous structures. The proposed synthetic routes offer viable methods for its preparation, which will enable further investigation into its spectral properties and biological activities. Future research should focus on the experimental validation of its synthesis, full spectral characterization, and in vitro and in vivo evaluation of its therapeutic potential.

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